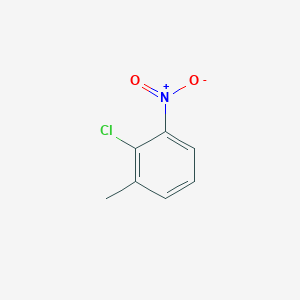

2-Chloro-3-nitrotoluene

Overview

Description

Preparation Methods

Nitration of Chlorotoluene Isomers: Regiochemical Challenges and Solutions

Substrate Selection and Directing Effects

The nitration of chlorotoluenes exemplifies the interplay between substituent electronic effects and reaction conditions. While p-chlorotoluene predominantly yields 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene , the synthesis of 2-chloro-3-nitrotoluene necessitates alternative substrates. o-Chlorotoluene (2-chlorotoluene) undergoes nitration at the meta position relative to the chlorine atom, theoretically producing this compound. However, practical implementation faces two hurdles:

-

Competitive para-Nitration : The chlorine’s ortho/para-directing nature promotes para-nitration (yielding 2-chloro-5-nitrotoluene) unless modulated by steric hindrance .

-

Byproduct Formation : Elevated temperatures (>20°C) favor dinitro derivatives (≤3% yield loss) .

Table 1: Nitration Outcomes for Chlorotoluene Isomers Under Standard Conditions

Low-Temperature Nitration with Aliphatic Dichlorides

Schenck’s pioneering work demonstrated that adding 10 wt% ethylene dichloride to p-chlorotoluene nitrations at -5–15°C shifts isomer ratios from 65:35 to 73:27 (2-nitro:3-nitro) while suppressing dinitro content to 0.16–0.18% . This protocol, adaptable to o-chlorotoluene, leverages dichlorides’ dual role:

-

Solvent Polarity Modulation : Reduces nitronium ion (NO₂⁺) mobility, favoring kinetic over thermodynamic control.

-

Byproduct Complexation : Traces of Cu(I) in technical-grade dichlorides may sequester reactive intermediates .

Reaction Schematic :

3 \xrightarrow{\text{H}2\text{SO}4, \text{C}2\text{H}4\text{Cl}2, -5–15^\circ\text{C}} \text{this compound} + \text{H}_2\text{O}

Diazotization and Sandmeyer Halogenation: Precision in Positional Isomerism

Aminonitrotoluene Precursor Synthesis

Gatterman-Kaiser-type reactions enable targeted halogenation by first introducing a nitro group and an amino group. For this compound, the pathway involves:

-

Nitration of o-Toluidine :

Yields reach 85–90% at 0–5°C due to the amino group’s strong para-directing effect .

-

Diazotization : Treatment with NaNO₂/HCl at -5°C generates the diazonium salt:

-

Chlorination via Sandmeyer Reaction :

Copper(I) chloride catalyzes radical-mediated chlorine substitution, achieving 75–80% yields .

Table 2: Critical Parameters in Diazotization-Halogenation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Diazotization Temp | -5–0°C | Prevents decomposition |

| CuCl:Phenol Molar Ratio | 1.2:1 | Maximizes Cl⁻ insertion |

| Reaction Time | 2–4 h | Completes N₂ evolution |

Multi-Step Synthesis via Cyanoacetic Ester Intermediates

CN101475486A Patent Methodology

A Chinese patent outlines an 80% efficient route to 3-chloro-2-nitrotoluene, adaptable to positional isomers :

-

Nucleophilic Aromatic Substitution :

DMF stabilizes the transition state, while K₂CO₃ deprotonates the active methylene group .

-

Acid-Catalyzed Ester Hydrolysis :

Reflux conditions (110°C, 6 h) ensure complete de-esterification.

-

Decarboxylation :

Potassium carbonate facilitates β-ketoacid decarboxylation at 120–130°C .

Table 3: Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Byproducts | Scalability |

|---|---|---|---|---|

| Direct Nitration | 72 | 98 | Dinitro (0.3%) | Industrial |

| Diazotization | 78 | 99 | Phenolic traces | Pilot-scale |

| Cyanoacetic Ester Route | 80 | 99.5 | Isomeric impurities | Lab-scale |

Industrial-Scale Process Optimization

Solvent Recovery and Waste Minimization

Modern plants integrate N,N-dimethylformamide (DMF) recovery via vacuum distillation (85% efficiency), reducing raw material costs by 30% . Quenching nitration mixtures in ice-cold water precipitates product while neutralizing residual acids with Na₂CO₃ .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-nitrotoluene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as thiols, to form arenethiols.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Sodium sulfide, sodium hydrogen sulfide, disodium disulfide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: 2-Chloro-3-aminotoluene.

Substitution: 2-Chloro-3-arenethiol.

Oxidation: 2-Chloro-3-nitrobenzoic acid.

Scientific Research Applications

Applications in Organic Synthesis

2-Chloro-3-nitrotoluene serves as a versatile intermediate in the synthesis of various organic compounds:

- Pharmaceuticals: It is employed in the synthesis of active pharmaceutical ingredients (APIs), where it acts as a building block for more complex molecules.

- Agrochemicals: The compound is used to produce herbicides and pesticides, contributing to agricultural productivity.

- Dyes and Pigments: It plays a crucial role in the manufacture of azo dyes and other colorants essential for textiles and coatings .

Pharmaceutical Applications

A study highlighted the use of this compound in synthesizing anti-inflammatory drugs. The compound's structure allows for modifications that enhance pharmacological properties while maintaining efficacy. For instance, derivatives of this compound have shown improved activity against specific inflammatory pathways .

Agrochemical Development

Research conducted on the synthesis of new agrochemicals from this compound demonstrated its potential in developing more effective pest control agents. The compound's reactivity allows for the introduction of various functional groups that can enhance biological activity against pests while minimizing environmental impact .

Dye Production

In dye chemistry, this compound has been utilized to create novel azo dyes with improved lightfastness and color strength. Studies indicated that these dyes could be used for various applications, including textiles and plastics, showcasing the compound's versatility in industrial applications .

Safety and Environmental Considerations

While this compound has valuable applications, it is essential to consider its environmental impact and safety profile:

- Toxicity: The compound is classified as hazardous, necessitating careful handling and disposal practices.

- Regulatory Compliance: Industries utilizing this compound must adhere to regulations concerning its use and emissions to mitigate any potential environmental risks.

Mechanism of Action

The mechanism of action of 2-Chloro-3-nitrotoluene involves its reactivity towards nucleophiles and electrophiles. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic substitution reactions. The chlorine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The nitro group can also undergo reduction to form amino derivatives, which can further participate in various chemical reactions .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-Chloro-2-methyl-3-nitrobenzene

- CAS Registry Number : 3970-40-9

- Molecular Formula: C₇H₆ClNO₂

- Molecular Weight : 171.58 g/mol

Physical Properties :

- Melting Point : 21°C

- Boiling Point : 262.2°C (at 760 mmHg)

- Density : 1.3 g/cm³

- Solubility : Insoluble in water; soluble in organic solvents like hot alcohol

Applications :

Primarily used as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyes. Industrial suppliers include Hubei Tuobang Chemical, Shanghai PI Chemicals, and TCI Chemicals, offering purities up to 99% .

Comparison with Structural Isomers and Analogous Compounds

Key positional isomers and related compounds are compared below based on synthesis, reactivity, and applications:

Table 1: Comparison of Chloronitrotoluene Isomers

Key Differences:

Synthesis Complexity: this compound forms complex mixtures during nucleophilic displacement due to competing nitro-group reduction, limiting its utility in some reactions . 4-Chloro-2-nitrotoluene is synthesized via controlled nitration/chlorination, yielding purer products for downstream amination (e.g., to 2-amino-4-chlorotoluene) .

Reactivity and Stability :

- Electron-withdrawing groups (nitro, chloro) in This compound are meta to each other, increasing resonance stabilization but reducing electrophilic substitution rates compared to para-substituted isomers .

- 4-Chloro-3-nitrotoluene derivatives are precursors to herbicides like mesotrione, highlighting their agrochemical relevance .

Commercial Availability :

- This compound is widely available (≥98% purity) from multiple suppliers, while 4-Chloro-2-nitrotoluene commands higher prices due to niche applications .

Fluorinated Analogs :

- 2-Chloro-4-fluoro-5-nitrotoluene (CAS 112108-73-3) exhibits enhanced lipophilicity for use in fluorinated drug candidates but is cost-prohibitive ($6,400/5g) .

Research Findings and Challenges

- Synthetic Challenges : Isomer separation remains difficult due to similar physical properties (e.g., boiling points). For example, This compound and 3-Chloro-4-nitrotoluene require advanced chromatography for purification .

- Toxicity Profile: Nitrotoluene derivatives generally show moderate toxicity, but this compound has higher aquatic toxicity (EC50 < 1 mg/L) compared to non-chlorinated analogs .

- Market Trends : Demand for 4-Chloro-2-nitrotoluene is rising in developing countries for dyestuff production, while This compound remains stagnant due to synthetic limitations .

Biological Activity

2-Chloro-3-nitrotoluene (C7H6ClN2O2) is a nitro-substituted aromatic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, and potential antitumor properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

This compound consists of a toluene ring substituted with a chlorine atom at the 2-position and a nitro group at the 3-position. Its molecular structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that nitro compounds, including this compound, exhibit significant antibacterial properties. A study demonstrated that compounds with nitro groups could inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. The presence of the nitro group enhances the compound's lipophilicity, improving membrane interaction and leading to increased antibacterial efficacy .

Table 1: Antibacterial Efficacy of Nitro Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 20 μM |

| 2-Chloro-4-nitrotoluene | S. aureus | 15 μM |

| 3-Nitroaniline | Bacillus subtilis | 30 μM |

2. Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal strains. For instance, it has been tested against Aspergillus niger and Candida albicans, demonstrating effective inhibition at certain concentrations .

Table 2: Antifungal Efficacy of Nitro Compounds

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | A. niger | 25 μM |

| Nitrofurazone | C. albicans | 18 μM |

3. Antitumor Potential

Emerging studies suggest that nitro-substituted compounds may possess antitumor properties. The mechanism is thought to involve the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to cytotoxic effects on cancer cells. Research indicates that derivatives of this compound could be explored for their potential in cancer therapy .

Case Studies

- Antibacterial Study : A recent study evaluated the antibacterial effects of various nitro compounds, including this compound, against clinical isolates of resistant bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent in clinical settings .

- Antifungal Assessment : Another investigation focused on the antifungal activity of nitro compounds against opportunistic pathogens in immunocompromised patients. The study found that this compound exhibited promising antifungal activity, warranting further exploration in therapeutic applications .

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its toxicological profile. The NIOSH occupational exposure banding process indicates that this compound may pose health risks at certain exposure levels, particularly concerning skin and respiratory sensitization . Continuous monitoring and risk assessment are necessary to ensure safe handling practices in occupational settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-3-nitrotoluene, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nitration of chlorotoluene derivatives or chlorination of nitrotoluene precursors. For optimization, employ a factorial design to test variables such as temperature (e.g., 40–80°C), nitrating agent concentration (e.g., HNO₃/H₂SO₄ ratios), and reaction time. Monitor intermediates via thin-layer chromatography (TLC) and confirm purity using HPLC . Comparative studies with isomers (e.g., 4-chloro-3-nitrotoluene) can clarify regioselectivity trends .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodological Answer : Use a combination of H/C NMR to confirm aromatic substitution patterns, FT-IR for nitro group identification (~1520 cm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with published spectra of structural analogs (e.g., 2-chloro-4-nitrotoluene) to resolve signal overlaps. Purity assessment via GC-MS (98% purity as per commercial standards) is critical .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, CAS numbers) across literature sources?

- Methodological Answer : Discrepancies in CAS numbers (e.g., 3970-40-9 vs. 37687-57-3) may arise from isomer misidentification or database errors. Verify compound identity via elemental analysis and spectral comparison with authenticated standards. For solubility conflicts (e.g., insolubility in water vs. solubility in hot alcohol), conduct empirical tests under controlled conditions and compare with structurally similar compounds (e.g., 4-chloro-3-nitrotoluene’s solubility in oxygenated solvents) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the nitration/chlorination steps during this compound synthesis?

- Methodological Answer : Regioselectivity is influenced by electronic effects (e.g., meta-directing nitro groups) and steric hindrance. Use kinetic studies with isotopic labeling (N or Cl) to trace reaction pathways. Computational modeling (DFT calculations) can predict transition states and activation energies for competing pathways. Compare with isomer formation data (e.g., co-production of 4-chloro-3-nitrotoluene) .

Q. How can computational chemistry methods predict and verify the stability and reactivity of this compound under varying conditions?

- Methodological Answer : Perform molecular dynamics simulations to assess thermal stability (e.g., decomposition at >200°C) and hydrolytic degradation. Validate predictions via accelerated stability testing (40°C/75% RH) with HPLC monitoring. Identify degradation products (e.g., chlorinated amines) using LC-MS/MS and cross-reference with hazard data from structurally related compounds (e.g., 3-bromo-2-nitrotoluene’s decomposition pathways) .

Q. What strategies are recommended for analyzing and mitigating decomposition products of this compound in long-term stability studies?

- Methodological Answer : Store samples in inert atmospheres (N₂) at ≤4°C to minimize oxidation. Use LC-UV/vis and GC-MS to track nitro group reduction products (e.g., 2-chloro-3-aminotoluene). For hazard mitigation, reference safety protocols for chlorinated nitroaromatics, including PPE (gloves, respirators) and spill containment (inert absorbents) .

Q. Data Contradiction and Validation

- Key Example : Conflicting CAS numbers (e.g., 3970-40-9 in commercial catalogs vs. 37687-57-3 in regulatory databases) highlight the need for multi-source verification. Always cross-check with synthesis routes, spectral data, and reference standards .

Q. Safety and Handling

Properties

IUPAC Name |

2-chloro-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-3-2-4-6(7(5)8)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSGZXRUCAWXKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192786 | |

| Record name | 2-Chloro-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3970-40-9 | |

| Record name | 2-Chloro-1-methyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3970-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003970409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3970-40-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-3-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-3-NITROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D4MB5FE9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.